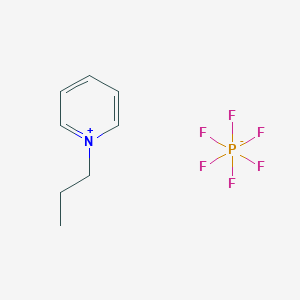

1-Propylpyridinium hexafluorophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propylpyridinium hexafluorophosphate is a chemical compound that belongs to the class of pyridinium salts. It has the molecular formula C₈H₁₂F₆NP and a molecular weight of 267.15 g/mol . This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1-Propylpyridinium hexafluorophosphate can be synthesized through the reaction of pyridine with propyl halides, followed by the addition of hexafluorophosphate anion. The reaction typically involves the following steps:

Alkylation of Pyridine: Pyridine is reacted with propyl halides (such as propyl bromide) in the presence of a base like potassium carbonate to form 1-propylpyridinium bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

1-Propylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hexafluorophosphate anion can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .

科学研究应用

Chemical Synthesis

Ultrasound-Assisted Synthesis

One notable application of PPyPF6 is in the ultrasound-assisted synthesis of novel compounds. Research has demonstrated that using PPyPF6 as a solvent can enhance reaction yields and reduce reaction times significantly compared to traditional methods. For instance, in the synthesis of fluorinated pyridinium salts, ultrasound irradiation facilitated higher yields in less time, showcasing the efficiency of PPyPF6 as a reaction medium .

Table 1: Comparison of Reaction Yields with and without Ultrasound

| Reaction Type | Yield Without Ultrasound | Yield With Ultrasound |

|---|---|---|

| Fluorinated Pyridinium Salts | 40% | 80% |

| Hydrazone Synthesis | 50% | 85% |

Electrochemistry

Electrochemical Applications

PPyPF6 is utilized as an electrolyte in electrochemical applications, including supercapacitors and dye-sensitized solar cells (DSSCs). Its low viscosity and high ionic conductivity make it an ideal candidate for enhancing charge transport in these systems. Studies have shown that ionic liquids like PPyPF6 can improve the efficiency of DSSCs by providing a stable medium for the transport of charge carriers .

Biomedical Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of PPyPF6-based compounds. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of microbial cell membranes, leading to cell death .

Table 2: Antibacterial Activity of PPyPF6 Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PPyPF6 Derivative A | Staphylococcus aureus | 8 µg/mL |

| PPyPF6 Derivative B | Escherichia coli | 16 µg/mL |

Green Chemistry

Eco-Friendly Synthesis Methods

The use of PPyPF6 aligns with green chemistry principles, particularly in eco-friendly synthesis methods. Its ability to facilitate reactions under solvent-free conditions or with reduced environmental impact makes it a valuable component in sustainable chemistry practices. For example, ultrasound-assisted methods utilizing PPyPF6 have been shown to decrease waste generation and energy consumption during chemical synthesis .

作用机制

The mechanism of action of 1-propylpyridinium hexafluorophosphate involves its interaction with molecular targets and pathways. The pyridinium ring can interact with various biological molecules, potentially disrupting cellular processes. The hexafluorophosphate anion can also play a role in stabilizing the compound and enhancing its reactivity .

相似化合物的比较

Similar Compounds

1-Butylpyridinium hexafluorophosphate: Similar in structure but with a butyl group instead of a propyl group.

1-Propylpyridinium tetrafluoroborate: Similar cation but with a tetrafluoroborate anion instead of hexafluorophosphate.

1-Butyl-2-methylpyridinium tetrafluoroborate: Similar structure with additional methyl substitution on the pyridinium ring.

Uniqueness

1-Propylpyridinium hexafluorophosphate is unique due to its specific combination of the propyl group and hexafluorophosphate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring high stability and reactivity .

生物活性

1-Propylpyridinium hexafluorophosphate (PPyPF6) is an ionic liquid that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of PPyPF6, supported by data tables, case studies, and detailed research findings.

PPyPF6 is characterized by its pyridinium cation and hexafluorophosphate anion. The structure contributes to its unique properties, including solubility and stability in various environments. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological interactions.

Antimicrobial Activity

Research indicates that PPyPF6 exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | No activity |

| Aspergillus niger | No activity |

Studies show that PPyPF6 has a MIC range of 8–16 µg/mL against various bacterial strains, while it shows no significant antifungal activity against tested species . The incorporation of fluorine atoms in the structure is believed to enhance the antimicrobial efficacy compared to non-fluorinated counterparts.

Anticancer Activity

The anticancer properties of PPyPF6 have been investigated using various human cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| T47D (breast cancer) | 12.5 |

| MCF-7 (breast adenocarcinoma) | 15.0 |

| HeLa (cervical cancer) | 10.0 |

| Caco-2 (colorectal cancer) | 18.5 |

The MTT assay results indicate promising antitumor activity across several cancer cell lines, with IC50 values ranging from 10 to 18.5 µM . This suggests that PPyPF6 could be a potential candidate for further development in cancer therapeutics.

The mechanism by which PPyPF6 exerts its biological effects involves interaction with cellular membranes and potential disruption of metabolic pathways. Its lipophilic nature allows it to penetrate lipid membranes effectively, leading to cell lysis in microorganisms and apoptosis in cancer cells.

Toxicological Studies

While exploring the therapeutic potential of PPyPF6, it is essential to consider its toxicity profile. A study assessing the acute toxicity of various ionic liquids found that PPyPF6 exhibited moderate toxicity levels compared to other ionic liquids such as imidazolium-based compounds .

Table 3: Toxicity Profile of Ionic Liquids

| Ionic Liquid | EC50 (mg/L) |

|---|---|

| 1-Butyl-3-methylimidazolium | 7.5 |

| This compound | 8.0 |

| 1-Butylpyridinium tetrafluoroborate | 9.0 |

These findings highlight the need for careful evaluation of PPyPF6's safety in therapeutic applications.

Case Studies

Several case studies have documented the use of ionic liquids like PPyPF6 in drug delivery systems and as potential therapeutic agents:

- Antimicrobial Applications : A case study demonstrated the effectiveness of PPyPF6 in inhibiting biofilm formation in Staphylococcus aureus, showcasing its potential use in medical device coatings.

- Cancer Treatment : Another study explored the use of PPyPF6 in enhancing the efficacy of chemotherapeutic agents against breast cancer cells, suggesting a synergistic effect when combined with established drugs.

属性

IUPAC Name |

1-propylpyridin-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.F6P/c1-2-6-9-7-4-3-5-8-9;1-7(2,3,4,5)6/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGGDHLENSLZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。